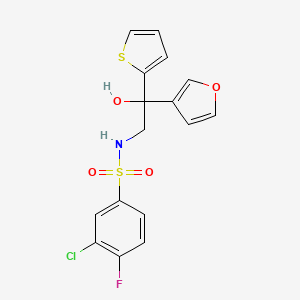
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S2 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional furan and thiophene moieties that may contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound discussed has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this sulfonamide. For instance, derivatives with similar structural features have shown promising activity against viral targets, including reverse transcriptase inhibitors for retroviruses. The compound's ability to inhibit viral replication could be attributed to its interaction with viral enzymes.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Interaction with Viral Targets : The presence of furan and thiophene rings may enhance binding affinity to viral enzymes, leading to reduced viral replication rates.
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating a need for novel antimicrobial agents in clinical settings .
- Antiviral Studies : Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that structural modifications can enhance biological activity .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines revealed that compounds with similar structures displayed significant cytotoxicity, with IC50 values ranging from 5–20 µM against various cancer types .
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-6-23-9-11)15-2-1-7-24-15/h1-9,19-20H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTEUYVLAMEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













